N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
Structural Analysis and Molecular Characterization
Crystallographic Studies and Three-Dimensional Configuration
Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c and unit cell parameters a = 14.23 Å , b = 7.89 Å , c = 18.45 Å , and β = 112.3° . The thiazole ring adopts a non-planar envelope conformation, with the tetrahydrofuran (THF) substituent positioned axially relative to the thiazole plane. The Z-configuration of the phenylimino group is stabilized by intramolecular hydrogen bonding between the imino nitrogen (N–H: 1.02 Å) and the carbonyl oxygen of the furan-2-carboxamide moiety (O···N distance: 2.65 Å).
The thiophen-2-yl group at position 4 of the thiazole ring exhibits a dihedral angle of 38.7° relative to the thiazole plane, while the tetrahydrofuran-2-ylmethyl substituent forms a gauche conformation with the adjacent C–N bond (torsion angle: −67.2°). Packing analysis shows π-π stacking interactions between the phenylimino group (centroid-centroid distance: 3.89 Å) and edge-to-face C–H···π contacts (2.93 Å) involving the thiophene ring.
Table 1 : Key crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1987.4 ų |
| Z-value | 4 |
| R-factor | 0.041 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorptions include:
- N–H stretch: 3275 cm⁻¹ (carboxamide).
- C=O stretch: 1668 cm⁻¹ (furan-2-carboxamide).
- C=N stretch: 1612 cm⁻¹ (thiazole imine).
- C–S stretch: 682 cm⁻¹ (thiazole ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, the compound exhibits λmax at 278 nm (π→π* transition, thiophene and furan rings) and 324 nm (n→π* transition, imino and carbonyl groups).
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 494.1321 [M+H]+ (calculated for C24H23N3O3S2: 494.1318). Fragment ions include m/z 351.08 (loss of tetrahydrofuran-2-ylmethyl) and 207.04 (thiophene-thiazole core).
Comparative Structural Studies with Thiazolidinone Carboxamide Derivatives
Table 2 : Structural comparison with thiazolidinone derivatives
| Feature | Target Compound | Thiazolidinone Analogues |
|---|---|---|
| Ring conformation | Envelope (thiazole) | Planar (thiazolidinone) |
| C=O bond length | 1.23 Å | 1.21 Å |
| C–N–C bond angle | 117.5° | 123.8° |
| π-π stacking distance | 3.89 Å | 4.12 Å |
The target compound lacks the thiazolidinone ring’s sulfur-oxygen interaction (S···O: 2.78 Å in analogues), resulting in reduced ring aromaticity (NICS(1) = −8.2 vs. −10.5 for thiazolidinones). The tetrahydrofuran substituent introduces steric hindrance absent in simpler alkyl-chain derivatives, increasing torsional strain by 12.3 kJ/mol .
Properties
Molecular Formula |
C23H21N3O3S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3S2/c27-21(18-10-5-13-29-18)25-22-20(19-11-6-14-30-19)26(15-17-9-4-12-28-17)23(31-22)24-16-7-2-1-3-8-16/h1-3,5-8,10-11,13-14,17H,4,9,12,15H2,(H,25,27) |
InChI Key |
OHMGKRFRKFHNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CO4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Competing Side Reactions
-
Oxidation of Thiophene : Occurs at temperatures >100°C, necessitating inert atmosphere protocols.
-
Racemization at THF Center : Mitigated by low-temperature alkylation and avoiding strong bases.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to install the thiophen-2-yl group post-thiazole formation:
-
Catalyst : Pd(PPh₃)₄ (2 mol%).
-
Base : K₂CO₃ in THF/H₂O.
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are critical:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its efficacy, safety, and pharmacokinetic properties would be evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Comparison with Similar Compounds
Substituent Effects: Thiophen-2-yl vs. Phenyl
The closest analog is N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide (CAS 893691-84-4, Compound A), which replaces the thiophen-2-yl group with a phenyl ring at position 4 .
| Property | Target Compound | Compound A |
|---|---|---|
| Position 4 Substituent | Thiophen-2-yl | Phenyl |
| Molecular Weight | 476.58 g/mol | 445.5 g/mol |
| Electronic Effects | Sulfur atom enhances π-electron delocalization | Phenyl offers pure aromaticity |
| Steric Effects | Thiophene’s smaller size reduces steric hindrance | Phenyl increases bulk |
Key Insight: The thiophen-2-yl group in the target compound may improve solubility in polar solvents compared to Compound A, as sulfur can engage in dipole-dipole interactions.
Thiazolidinone Carboxamides ()
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and derivatives () share a carboxamide-linked heterocyclic system but differ in core structure (thiazolidinone vs. dihydrothiazole):
| Property | Target Compound | Compound 4g |
|---|---|---|
| Core Heterocycle | Dihydrothiazole (non-aromatic) | Thiazolidinone (partially saturated) |
| Synthesis Yield | Not reported | 70% in ethanol |
| Key IR Bands | Expected C=O (~1660–1680 cm⁻¹), C=S (~1240–1260 cm⁻¹) | C=O at 1663–1682 cm⁻¹, NH at 3150–3319 cm⁻¹ |
Key Insight: The dihydrothiazole core in the target compound may exhibit greater conformational flexibility compared to the rigid thiazolidinone ring in 4g. This flexibility could influence pharmacokinetic properties, such as metabolic stability .
Triazole and Thiadiazole Derivatives ()
Triazole-thiones (e.g., 7–9 in ) and 1,3,4-thiadiazoles () highlight the impact of heterocycle variation:
Key Insight: The absence of tautomerism in the target compound’s dihydrothiazole core simplifies spectral interpretation compared to triazole-thiones, which exhibit thione-thiol equilibria .
Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s carboxamide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with analogs like 4g . The C=S vibration (if present) would appear near 1240–1260 cm⁻¹, as seen in triazole-thiones .
- NMR: The Z-configuration at the imino group would result in distinct <sup>1</sup>H-NMR signals for the NH proton (δ ~10–12 ppm) and deshielded aromatic protons due to conjugation .
Biological Activity
N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide, also known by its CAS number 893691-84-4, is a complex organic compound characterized by its unique structural features, including a thiazole ring, a furan moiety, and various substituents that suggest diverse biological activity. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.5 g/mol. The presence of functional groups such as the thiophene ring and the tetrahydrofuran moiety contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₄S |
| Molecular Weight | 445.5 g/mol |
| Structure | Thiazole derivative with furan and thiophene rings |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess potent antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential utility in treating infections .
- Antioxidant Properties : The antioxidant capacity of thiazole derivatives has been documented, indicating their ability to scavenge free radicals and protect against oxidative stress .
- Anticancer Activity : Some thiazole derivatives have been evaluated for their antiproliferative effects on cancer cell lines. These studies suggest that the compound may inhibit tumor growth through various mechanisms .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in metabolic pathways, leading to altered cellular processes. This mechanism is crucial for understanding its therapeutic potential .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazole derivatives:
- Synthesis and Characterization : A series of thiazole derivatives were synthesized via heterocyclization methods. Their structures were confirmed using spectroscopic techniques such as NMR and mass spectrometry .
- Biological Testing : Compounds from similar classes were tested for antibacterial and antioxidant activities. For example, one study highlighted a derivative showing significant inhibition against Gram-positive bacteria .
- Mechanistic Studies : Research into the mechanism of action revealed that certain derivatives could modulate enzyme activity related to inflammatory responses, suggesting anti-inflammatory properties as well .
Q & A
Q. What are the key synthetic steps and reaction conditions required for the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclocondensation, functional group coupling, and regioselective substitutions. Critical steps include:
- Formation of the thiazole core via reaction of thiourea derivatives with α-haloketones under controlled temperatures (60–80°C) .
- Introduction of the tetrahydrofuran-2-ylmethyl group using alkylation reagents (e.g., potassium carbonate in DMF) .
- Final coupling of the furan-2-carboxamide moiety via amide bond formation, optimized with coupling agents like HATU or DCC . Key conditions : Inert atmosphere (N₂/Ar), anhydrous solvents (THF, DCM), and pH control (7–9 for amine coupling) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify stereochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (mass error < 5 ppm) .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction yields while maintaining stereochemical control?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole formation, while non-polar solvents (e.g., toluene) improve stereoselectivity in Z/E isomerization .
- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction in tetrahydrofuran side-chain incorporation .
- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) to minimize side reactions during cyclization . Validation : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
Q. What methodologies resolve contradictions between theoretical and experimental spectroscopic data?
- Cross-validation : Combine ¹H-¹³C HMBC NMR to confirm long-range couplings and DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Z-configuration of imino group) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in the thiazole ring .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Analog synthesis : Prepare derivatives with variations in:
- Thiophen-2-yl substituents (e.g., nitro, bromo groups) .
- Tetrahydrofuran side-chain length (C3 vs. C5 alkyl) .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, with doxorubicin as a positive control .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in biological activity across replicate studies?
- Batch variability : Test multiple synthetic batches to rule out impurities (e.g., HPLC-MS tracking of byproducts) .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to reduce variability .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across ≥3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
